4-Chloroanisole chemical and physical properties
4-Chloroanisole chemical and physical properties
An In-depth Technical Guide to the Chemical and Physical Properties of 4-Chloroanisole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties of 4-Chloroanisole (CAS No. 623-12-1). The information is presented in a structured format to facilitate easy access and comparison by researchers, scientists, and professionals in drug development. This document includes tabulated quantitative data, detailed experimental methodologies for key property determination, and visualizations of synthetic and analytical workflows.
Chemical Identity and Structure
4-Chloroanisole, systematically named 1-chloro-4-methoxybenzene, is an aromatic organic compound. It consists of a benzene (B151609) ring substituted with a chlorine atom and a methoxy (B1213986) group at the para position.
Table 1: Chemical Identification
| Identifier | Value |
| IUPAC Name | 1-chloro-4-methoxybenzene[1] |
| Synonyms | p-Chloroanisole, 4-Chlorophenyl methyl ether, p-Chloromethoxybenzene[1][2] |
| CAS Number | 623-12-1[1][2] |
| Molecular Formula | C₇H₇ClO[1][2] |
| Molecular Weight | 142.58 g/mol [1][3] |
| InChI | InChI=1S/C7H7ClO/c1-9-7-4-2-6(8)3-5-7/h2-5H,1H3 |
| InChIKey | YRGAYAGBVIXNAQ-UHFFFAOYSA-N |
| Canonical SMILES | COc1ccc(Cl)cc1 |
Physical and Chemical Properties
The physical and chemical properties of 4-Chloroanisole are crucial for its handling, application in synthesis, and for toxicological and environmental fate studies.
Table 2: Physical Properties of 4-Chloroanisole
| Property | Value |
| Physical Description | Colorless to light yellow liquid[1][2][4] |
| Melting Point | -18 °C[2][3][4] |
| Boiling Point | 198-202 °C[3][4][5] |
| Density | 1.164 g/mL at 25 °C[3][4] |
| Refractive Index (n20/D) | 1.535[3][4] |
| Vapor Pressure | 0.81 mmHg[1] |
| Flash Point | 74 °C (closed cup) |
| Water Solubility | Insoluble[2][3][4] |
| Solubility in Organic Solvents | Soluble in ethanol (B145695) and ether[4] |
| LogP (Octanol/Water Partition Coefficient) | 2.79[6] |
Table 3: Spectroscopic Data of 4-Chloroanisole
| Spectrum Type | Key Data/Reference |
| ¹H NMR | Spectrum available[7] |
| ¹³C NMR | Spectrum available[5] |
| Infrared (IR) | Spectrum available (liquid film)[5] |
| Mass Spectrometry (MS) | Spectrum available (electron ionization)[5] |
| Raman | Spectrum available[5] |
Experimental Protocols
Synthesis of 4-Chloroanisole
A common laboratory-scale synthesis of 4-Chloroanisole involves the methylation of p-chlorophenol.[8]
Protocol:
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Apparatus Setup: A 100 mL three-necked flask is equipped with a magnetic stirrer, a thermometer, and a reflux condenser.
-
Reagents:
-
p-Chlorophenol: 0.02 mol
-
Dimethyl carbonate: 0.08 mol (molar ratio to p-chlorophenol of 4:1)
-
Potassium carbonate: 0.01 mol (molar ratio to p-chlorophenol of 0.5:1)
-
Tetrabutylammonium bromide (as a phase transfer catalyst): 0.02 mol (molar ratio to p-chlorophenol of 1:1)
-
-
Procedure: a. Add all the reactants to the three-necked flask. b. Heat the reaction mixture to 95°C with continuous stirring. c. Maintain the reaction at this temperature for 7 hours. d. After the reaction is complete, cool the mixture to room temperature. e. The solid catalyst and by-products are removed by filtration. f. The resulting liquid is purified by vacuum distillation to yield 4-Chloroanisole.
-
Analysis: The final product is analyzed for its qualitative and quantitative characteristics.
Determination of Physical Properties
The following are generalized protocols for determining the key physical properties of a liquid organic compound like 4-Chloroanisole.
Since 4-Chloroanisole is a liquid at room temperature with a melting point of -18°C, this procedure would require a cryostat or a specialized low-temperature melting point apparatus.
Protocol:
-
Sample Preparation: A small amount of 4-Chloroanisole is placed in a capillary tube and flash-frozen using liquid nitrogen or a dry ice/acetone bath.
-
Apparatus: A melting point apparatus equipped with a cooling system (cryostat) is used.
-
Procedure: a. The frozen sample in the capillary tube is placed in the melting point apparatus, which is pre-cooled to a temperature below the expected melting point. b. The temperature is then slowly increased at a controlled rate (e.g., 1-2 °C per minute). c. The temperature at which the first signs of melting are observed and the temperature at which the last solid crystal disappears are recorded as the melting point range.[9][10]
Protocol:
-
Apparatus Setup: A small test tube containing a few milliliters of 4-Chloroanisole is fitted with a thermometer and a capillary tube (sealed at one end) placed inverted in the liquid. The setup is heated in a suitable heating bath (e.g., an oil bath).[11]
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Procedure: a. The heating bath is gently heated. b. As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the inverted capillary tube. c. The heating is stopped, and the liquid is allowed to cool slowly. d. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[11]
Protocol:
-
Apparatus: A pycnometer (a small glass flask of a known volume) and an analytical balance are required.
-
Procedure: a. The empty pycnometer is weighed. b. It is then filled with distilled water of a known temperature, and the excess is removed. The pycnometer is weighed again. c. The pycnometer is emptied, dried, and then filled with 4-Chloroanisole at the same temperature. d. The pycnometer is weighed again. e. The density of 4-Chloroanisole is calculated using the formula: Density = (mass of 4-Chloroanisole) / (volume of pycnometer), where the volume is determined from the mass of the water and its known density at that temperature.
Protocol:
-
Apparatus: An Abbe refractometer is used.
-
Procedure: a. The refractometer is calibrated using a standard liquid of known refractive index. b. A few drops of 4-Chloroanisole are placed on the prism of the refractometer. c. The prism is closed, and the light source is adjusted. d. The adjustment knob is turned until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece. e. The refractive index is read from the scale. The measurement is typically performed at 20°C using the sodium D-line (589 nm).
Spectroscopic Analysis
Protocol for ¹H and ¹³C NMR:
-
Sample Preparation: A small amount of 4-Chloroanisole is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.
-
Instrumentation: A high-field NMR spectrometer is used.
-
Data Acquisition: The sample is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. The appropriate radiofrequency pulses are applied to acquire the ¹H and ¹³C NMR spectra.
-
Data Processing: The resulting free induction decay (FID) is Fourier transformed to obtain the frequency domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (0 ppm).
Protocol:
-
Sample Preparation: As 4-Chloroanisole is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[1]
-
Instrumentation: An FTIR spectrometer is used.
-
Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the spectrometer's beam path, and the sample spectrum is recorded. The instrument measures the interference pattern of the infrared light, which is then Fourier transformed to produce the infrared spectrum.
-
Data Analysis: The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Protocol (Electron Ionization - Mass Spectrometry):
-
Sample Introduction: A small amount of 4-Chloroanisole is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and introduction into the ion source.
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), which causes the ejection of an electron to form a molecular ion (M⁺˙) and subsequent fragmentation into smaller, charged fragments.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.
References
- 1. 4-Chloroanisole | C7H7ClO | CID 12167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Chloroanisole(623-12-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. 4-Chloroanisole | 623-12-1 [chemicalbook.com]
- 4. 4-Chloroanisole [chembk.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 4-chloroanisole [stenutz.eu]
- 7. 4-Chloroanisole(623-12-1) 1H NMR spectrum [chemicalbook.com]
- 8. Page loading... [wap.guidechem.com]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. davjalandhar.com [davjalandhar.com]
- 11. chem.ucalgary.ca [chem.ucalgary.ca]
